Toddaculina

Descripción general

Descripción

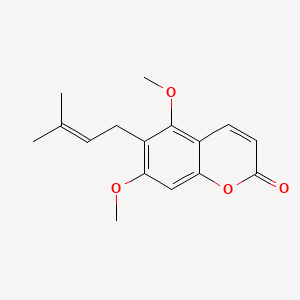

La toddaculina es un compuesto natural de cumarina aislado de la planta Toddalia asiatica (L.) Lam. Este compuesto ha llamado la atención debido a sus posibles propiedades terapéuticas, particularmente en el tratamiento de enfermedades relacionadas con los huesos como la osteoporosis . Se ha demostrado que la this compound inhibe la osteoclastogénesis y mejora la osteoblastogénesis, lo que la convierte en una candidata prometedora para futuras investigaciones y desarrollo .

Aplicaciones Científicas De Investigación

La toddaculina tiene una amplia gama de aplicaciones de investigación científica:

Química: La this compound sirve como un compuesto valioso para estudiar los derivados de cumarina y sus propiedades químicas.

Mecanismo De Acción

La toddaculina ejerce sus efectos a través de múltiples vías moleculares:

Inhibición de la osteoclastogénesis: La this compound inhibe la diferenciación de los osteoclastos al activar las vías de señalización NF-κB, ERK 1/2 y p38 MAPK.

Mejora de la osteoblastogénesis: El compuesto promueve la diferenciación y la mineralización de los osteoblastos al regular los factores de diferenciación.

Actividad antiinflamatoria: La this compound suprime la producción de mediadores inflamatorios e inhibe la activación del factor nuclear-kappaB (NF-κB) en los macrófagos.

Análisis Bioquímico

Biochemical Properties

Toddaculine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, Toddaculine inhibits the differentiation of osteoclasts by activating the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), extracellular signal-regulated kinase 1/2 (ERK 1/2), and p38 mitogen-activated protein kinase (MAPK) signaling pathways . Additionally, Toddaculine induces the differentiation and mineralization of osteoblasts by regulating differentiation factors . These interactions highlight the compound’s dual role in bone resorption and formation.

Cellular Effects

Toddaculine exhibits significant effects on various cell types and cellular processes. In osteoclasts, Toddaculine inhibits differentiation, thereby reducing bone resorption . In osteoblasts, it promotes differentiation and mineralization, enhancing bone formation . Furthermore, Toddaculine displays a dual effect as a cell differentiating agent and apoptosis inducer in U-937 cells, suggesting its potential as an anti-leukemic agent . These effects are mediated through the activation of specific cell signaling pathways, including NF-κB, ERK 1/2, and p38 MAPK .

Molecular Mechanism

The molecular mechanism of Toddaculine involves several key interactions at the molecular level. Toddaculine binds to specific biomolecules, leading to the activation or inhibition of various enzymes. For instance, it activates the NF-κB, ERK 1/2, and p38 MAPK signaling pathways, which are crucial for osteoclast differentiation . Additionally, Toddaculine regulates gene expression by modulating differentiation factors in osteoblasts . These molecular interactions underscore the compound’s ability to influence both bone resorption and formation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Toddaculine have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that Toddaculine can maintain its activity over extended periods, provided it is stored under appropriate conditions . Long-term exposure to Toddaculine in in vitro and in vivo studies has demonstrated sustained inhibition of osteoclast differentiation and promotion of osteoblast mineralization .

Dosage Effects in Animal Models

The effects of Toddaculine vary with different dosages in animal models. At lower doses, Toddaculine effectively inhibits osteoclast differentiation and promotes osteoblast mineralization without causing adverse effects . At higher doses, Toddaculine may exhibit toxic effects, including potential cytotoxicity in certain cell types . These findings highlight the importance of determining the optimal dosage for therapeutic applications to maximize benefits while minimizing adverse effects.

Metabolic Pathways

Toddaculine is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound’s metabolic pathways include its role in bone metabolism, where it influences the activity of enzymes involved in bone resorption and formation . Additionally, Toddaculine affects metabolic flux and metabolite levels, further contributing to its therapeutic effects .

Transport and Distribution

Within cells and tissues, Toddaculine is transported and distributed through specific mechanisms. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Toddaculine’s localization and accumulation within specific tissues are influenced by these interactions, ensuring its targeted effects on bone cells and other relevant tissues .

Subcellular Localization

The subcellular localization of Toddaculine plays a crucial role in its activity and function. Toddaculine is directed to specific compartments or organelles within cells, where it exerts its effects . Targeting signals and post-translational modifications guide Toddaculine to these locations, ensuring its precise action on cellular processes . This subcellular localization is essential for the compound’s ability to modulate bone resorption and formation effectively.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La principal fuente de toddaculina es la extracción de Toddalia asiatica. El proceso de extracción generalmente implica el uso de solventes como metanol, acetato de etilo y n-hexano . El material vegetal se somete a extracción con solvente, seguido de una separación cromatográfica para aislar la this compound.

Métodos de producción industrial: Actualmente, no existen métodos de producción industrial bien documentados para la this compound. El compuesto se obtiene principalmente mediante procesos de extracción natural. Los avances en la química orgánica sintética pueden allanar el camino para métodos de producción escalables en el futuro.

Análisis De Reacciones Químicas

Tipos de reacciones: La toddaculina experimenta diversas reacciones químicas, que incluyen:

Oxidación: La this compound se puede oxidar para formar diferentes derivados, que pueden exhibir diferentes actividades biológicas.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales en la this compound, alterando potencialmente sus propiedades farmacológicas.

Sustitución: Las reacciones de sustitución pueden introducir nuevos grupos funcionales en la molécula de this compound, mejorando su diversidad química.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Los agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio se utilizan a menudo.

Sustitución: Se pueden emplear varios agentes halogenantes y nucleófilos para reacciones de sustitución.

Principales productos formados: Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir compuestos desoxigenados.

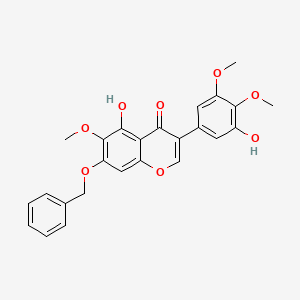

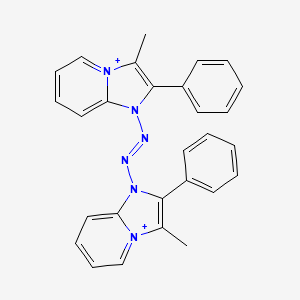

Comparación Con Compuestos Similares

La toddaculina es estructuralmente similar a otras cumarinas como la aculeatina y la felopterina . exhibe propiedades únicas que la distinguen de estos compuestos:

Lista de compuestos similares:

- Aculeatina

- Felopterina

- Isopimpinelina

- Suberosina

- Toddalenol

- Toddalolactona

En conclusión, la this compound es un compuesto prometedor con un potencial significativo en varios campos científicos. Sus propiedades únicas y mecanismos de acción la convierten en un tema emocionante para futuras investigaciones y desarrollo.

Propiedades

IUPAC Name |

5,7-dimethoxy-6-(3-methylbut-2-enyl)chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O4/c1-10(2)5-6-11-13(18-3)9-14-12(16(11)19-4)7-8-15(17)20-14/h5,7-9H,6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRQHZFHWEAJPNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C=C2C(=C1OC)C=CC(=O)O2)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00195829 | |

| Record name | 2H-1-Benzopyran-2-one, 5,7-dimethoxy-6-(3-methyl-2-butenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00195829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4335-12-0 | |

| Record name | Toddaculin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4335-12-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-1-Benzopyran-2-one, 5,7-dimethoxy-6-(3-methyl-2-butenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004335120 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-1-Benzopyran-2-one, 5,7-dimethoxy-6-(3-methyl-2-butenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00195829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

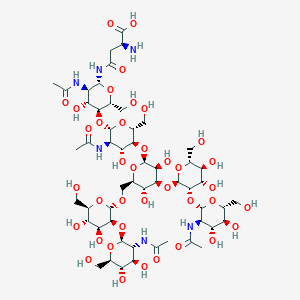

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

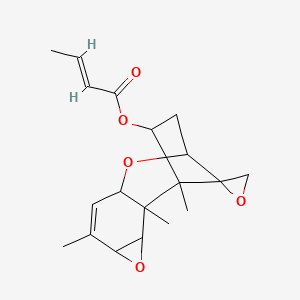

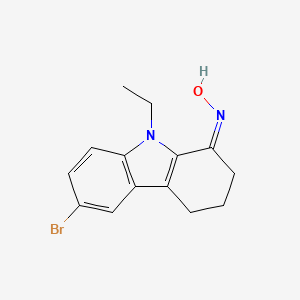

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(7E)-7-[(Z)-(3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ylidene)hydrazinylidene]-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol](/img/structure/B1236656.png)